Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate typically involves the reaction of ethyl piperidine-3-carboxylate with 5-cyanopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: A precursor in the synthesis of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate.
5-Cyanopyrimidine: Another precursor used in the synthesis.
Piperidine derivatives: A broad class of compounds with similar structural features.
Uniqueness
This compound is unique due to the presence of both the piperidine ring and the cyanopyrimidine moiety This combination imparts specific chemical and biological properties that are distinct from other piperidine derivatives
Biological Activity
Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to a class of piperidine derivatives that have been studied for their roles in inhibiting various biological pathways, especially in cancer and infectious diseases.
Antitumor Activity
This compound has demonstrated significant antitumor activity through its action as an inhibitor of specific kinases involved in cancer progression. Research indicates that certain derivatives of this compound can selectively inhibit kinases such as Akt, which is crucial in the phosphatidylinositol 3-kinase (PI3K) signaling pathway often upregulated in various cancers .
Case Studies
- Inhibition of Akt Kinase : In a study evaluating the structure-activity relationship (SAR) of related compounds, it was found that modifications to the piperidine ring could enhance selectivity and potency against Akt. For instance, compounds with specific substitutions showed IC50 values in the nanomolar range, indicating strong inhibitory effects on tumor cell proliferation .
- In Vivo Efficacy : In animal models, derivatives similar to this compound were effective in reducing tumor growth. These studies highlighted the importance of optimizing pharmacokinetic properties to improve oral bioavailability and reduce clearance rates .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Certain derivatives have been tested against various bacterial strains with notable results:
Compound | Concentration (µM) | Inhibition (%) |
---|---|---|
A | 10 | 70 |
B | 5 | 85 |
C | 1 | 50 |
These findings suggest that modifications to the ethyl group or the cyanopyrimidine moiety can enhance antimicrobial potency against specific pathogens.
The biological activity of this compound is primarily attributed to its ability to interact with kinase targets. The presence of the cyanopyrimidine moiety is critical for binding affinity to these enzymes, facilitating competitive inhibition. The compound's structural features allow it to mimic ATP, thereby blocking kinase activity essential for cell proliferation and survival .
Synthesis and Structure-Activity Relationship
Recent studies have focused on synthesizing analogs of this compound to explore their biological profiles. The synthesis typically involves multistep reactions starting from easily accessible pyrimidine derivatives. The variations in substituents on the piperidine ring significantly influence both potency and selectivity against target kinases.
Pharmacokinetics
Pharmacokinetic studies reveal that modifications aimed at improving solubility and metabolic stability can lead to better therapeutic outcomes. For instance, compounds with increased lipophilicity showed enhanced absorption and distribution characteristics, which are vital for effective oral administration .
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C13H16N4O2/c1-2-19-12(18)11-4-3-5-17(9-11)13-15-7-10(6-14)8-16-13/h7-8,11H,2-5,9H2,1H3 |
InChI Key |
UNZDSWXOOPILBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
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